Physical and chemical properties of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
Physical and chemical properties of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid
An In-Depth Technical Guide to 4-Formyl-3-methyl-1H-pyrrole-2-carboxylic Acid: Properties, Synthesis, and Therapeutic Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heteroaromatic rings serve as the foundational architecture for complex molecular design. 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid (CAS: 1782203-35-3) is a privileged building block characterized by a uniquely substituted pyrrole core. Featuring a methyl group at C3, a highly electrophilic formyl group at C4, and a carboxylic acid at C2, this specific substitution pattern renders it an invaluable precursor. It is predominantly utilized in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors (analogous to the Sunitinib pharmacophore) and sophisticated porphyrin-based macrocycles.
This whitepaper provides a comprehensive analysis of its physicochemical properties, details field-proven synthetic methodologies governed by strict regiocontrol, and outlines self-validating experimental workflows for its application in drug discovery.
Part 1: Physicochemical Profiling and Electronic Structure
Understanding the electronic distribution of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid is critical for predicting its reactivity. While the parent pyrrole ring is inherently electron-rich, the presence of two strongly electron-withdrawing groups (EWG)—the C2-carboxylic acid and the C4-formyl group—significantly depletes the π-electron density of the ring.
This electron withdrawal has two major consequences:
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Enhanced NH Acidity: The pKa of the pyrrole NH is lowered from ~16.5 (in unsubstituted pyrrole) to approximately 11–12, making it a stronger hydrogen-bond donor in biological systems.
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Oxidative Stability: The depleted electron density stabilizes the pyrrole ring against spontaneous oxidative degradation, a common issue with electron-rich heterocycles.
Quantitative Chemical Data
The following table summarizes the core quantitative properties of the compound[1]:
| Property | Value |
| Chemical Name | 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid |
| CAS Registry Number | 1782203-35-3 |
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.137 g/mol |
| SMILES String | Cc1c(C=O)c[nH]c1C(O)=O |
| Topological Polar Surface Area (TPSA) | ~70.2 Ų |
| Hydrogen Bond Donors | 2 (Pyrrole NH, Carboxylic OH) |
| Hydrogen Bond Acceptors | 3 (Formyl C=O, Carboxyl C=O, Carboxyl OH) |
Part 2: Synthetic Methodologies and Regiocontrol
The de novo synthesis of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid relies heavily on the Vilsmeier-Haack formylation of a protected precursor, typically methyl 3-methyl-1H-pyrrole-2-carboxylate. The classical Vilsmeier-Haack reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a halomethyleniminium salt, which acts as the electrophile[2].
However, formylating pyrrole-2-carboxylates often yields an inseparable mixture of C4 and C5 regioisomers. To achieve high regioselectivity for the C4 position, the reaction conditions must be kinetically controlled using isolated crystalline Vilsmeier Reagent (VR) or specific solvent systems (e.g., CHCl₃) at low temperatures[3].
Synthetic workflow for 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid via Vilsmeier-Haack.
Protocol 1: Regioselective Synthesis & Saponification
This protocol is designed as a self-validating system; the visual color changes and precipitation events serve as intrinsic checkpoints for reaction progress.
Step 1: Regioselective Formylation
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Preparation: Dissolve 1.0 equivalent of methyl 3-methyl-1H-pyrrole-2-carboxylate in anhydrous chloroform (CHCl₃) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.
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Causality: Conducting the reaction at 0 °C in a non-polar halogenated solvent suppresses unselective polymerization of the pyrrole and kinetically favors electrophilic attack at the C4 position, guided by the steric shielding of the C3-methyl group[3].
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Electrophilic Addition: Slowly add 1.5 equivalents of pre-formed, solid Vilsmeier Reagent. Stir for 4 hours at 0 °C, then allow it to slowly warm to room temperature.
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Quenching: Pour the mixture into a vigorously stirred, ice-cold aqueous solution of sodium acetate (NaOAc).
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Causality: NaOAc acts as a mild base to hydrolyze the iminium intermediate into the target aldehyde without causing base-catalyzed degradation of the pyrrole ring.
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Extraction: Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate to yield methyl 4-formyl-3-methyl-1H-pyrrole-2-carboxylate.
Step 2: Mild Saponification
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Hydrolysis: Dissolve the intermediate ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add 3.0 equivalents of Lithium Hydroxide (LiOH·H₂O) and stir at room temperature for 12 hours.
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Causality: LiOH provides mild, irreversible cleavage of the methyl ester. Using harsher bases (like NaOH at reflux) risks Cannizzaro-type disproportionation of the sensitive C4-formyl group.
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Isolation: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3 using 1M HCl. The product, 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid, will precipitate as a crystalline solid. Filter and dry under high vacuum.
Part 3: Applications in Targeted Therapeutics (Kinase Inhibitors)
In oncology drug development, pyrrole-2-carboxamides are recognized as privileged pharmacophores. The 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid scaffold is structurally analogous to the precursor of Sunitinib (which utilizes a 2,4-dimethyl-5-formyl pyrrole). By shifting the formyl group to the C4 position, medicinal chemists can explore novel spatial orientations of the oxindole core within the ATP-binding pocket of kinases like VEGFR2, PDGFRβ, and c-KIT[4].
Pharmacophore mapping of the pyrrole core within a kinase ATP-binding pocket.
Protocol 2: Knoevenagel Condensation for RTK Inhibitor Synthesis
To construct the core of an RTK inhibitor, the C4-formyl group is reacted with an active methylene compound (such as a substituted 2-oxindole) via a Knoevenagel condensation.
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Reagent Assembly: In a round-bottom flask, combine 1.0 eq of 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid and 1.0 eq of the target 2-oxindole derivative.
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Solvent & Catalyst: Suspend the reagents in absolute ethanol (EtOH) and add 2.0 equivalents of pyrrolidine as an organocatalyst.
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Causality: Ethanol solubilizes the starting materials at reflux. However, as the highly conjugated, planar target molecule forms, it becomes insoluble in EtOH. This phase separation drives the equilibrium forward (Le Chatelier's principle) and prevents over-reaction, creating a self-purifying system.
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Reaction: Reflux the mixture at 80 °C for 4–6 hours. The reaction is complete when a dense, brightly colored (typically vibrant yellow or orange) precipitate dominates the flask.
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Isolation: Cool the mixture to 0 °C. Filter the precipitate, wash sequentially with cold ethanol and diethyl ether to remove the pyrrolidine catalyst and unreacted starting materials, and dry under vacuum.
References
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Molport Chemical Database. "4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | 1782203-35-3". Molport. Available at:[Link]
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Warashina, T., et al. "Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether". Organic Process Research & Development, ACS Publications, 2018. Available at:[Link]
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Rajput, A. P., & Rajput, S. S. "Review Article on Vilsmeier-Haack Reaction". International Journal of Pharmaceutical and Chemical Biological Sciences (IJPCBS). Available at:[Link]
- Google Patents. "Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ" (US9458104B2). Google Patents.
Sources
- 1. 4-formyl-3-methyl-1H-pyrrole-2-carboxylic acid | 1782203-35-3 | Buy Now [molport.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US9458104B2 - Carboxamide or sulfonamide substituted nitrogen-containing 5-membered heterocycles as modulators for the orphan nuclear receptor RORγ - Google Patents [patents.google.com]
